molecular formula C22H21N5O3S B4834213 [4-(METHYLSULFONYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

[4-(METHYLSULFONYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

Cat. No.: B4834213
M. Wt: 435.5 g/mol
InChI Key: GMNXWONWSJJVNN-UHFFFAOYSA-N
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Description

[4-(METHYLSULFONYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of pyrazole derivatives with pyrimidine precursors. One common method includes the reaction of 5-aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of these compounds may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(METHYLSULFONYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, acetic acid, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [4-(METHYLSULFONYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases. This makes it a valuable tool in the study of cellular signaling pathways and cancer research .

Medicine

In medicine, derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their anticancer properties. They have shown promise in preclinical studies as potential therapeutic agents for the treatment of various cancers .

Industry

Industrially, these compounds are used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their photophysical properties make them suitable for applications in imaging and sensing technologies .

Mechanism of Action

The mechanism of action of [4-(METHYLSULFONYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various cellular processes. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(METHYLSULFONYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE apart is its unique combination of a piperazine ring with a naphthyl group, which enhances its binding affinity and specificity towards certain molecular targets. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-31(29,30)26-12-10-25(11-13-26)22(28)19-15-21-23-9-8-20(27(21)24-19)18-7-6-16-4-2-3-5-17(16)14-18/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNXWONWSJJVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN3C(=CC=NC3=C2)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(METHYLSULFONYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

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